molecular formula C11H9ClN2O2 B1587194 Ethyl 4-chloroquinazoline-2-carboxylate CAS No. 34632-69-4

Ethyl 4-chloroquinazoline-2-carboxylate

Cat. No. B1587194
CAS RN: 34632-69-4
M. Wt: 236.65 g/mol
InChI Key: ZMAJSODACDWUAS-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinazoline-2-carboxylate is an organic compound with a molecular weight of 238.35 g/mol . It is a reactant used in the synthesis and evaluation of novel quinazoline-based anti-inflammatory agents acting as PDE4B inhibitors .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloroquinazoline-2-carboxylate can be represented by the SMILES string O=C (OCC)C1=NC2=CC=CC=C2C (Cl)=N1 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-chloroquinazoline-2-carboxylate are not detailed in the search results, it is known to be a reactant in the synthesis of novel quinazoline-based anti-inflammatory agents .


Physical And Chemical Properties Analysis

Ethyl 4-chloroquinazoline-2-carboxylate has a molecular weight of 236.65 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-chloroquinazoline-2-carboxylate is involved in the synthesis of various chemical compounds. It has been used in creating central nervous system active compounds, displaying significant effects on motor control in mice, though exhibiting relatively high toxicity (Hung, Janowski, & Prager, 1985). This chemical has also been key in the development of new prototypes with oral antiallergy activity, showing potency higher than some existing antiallergy agents (Althuis, Moore, & Hess, 1979). Moreover, it is a precursor in synthesizing antibacterial agents against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Application in Drug Development

The compound has been instrumental in drug development, particularly in creating compounds with significant medical properties. For instance, its derivatives have shown potential as antimicrobial agents, with some exhibiting strong antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). Additionally, it's been used in synthesizing novel anticholinesterase compounds for potential Alzheimer's treatment (Mermer et al., 2018).

Antioxidant Properties

Studies have also explored its role in forming compounds with antioxidant properties. For instance, its derivatives have demonstrated the ability to reduce lipid peroxidation levels and exhibit nitric oxide scavenging activity, suggesting their potential as antioxidants (Saraiva et al., 2015).

Synthesis Methods

Research has focused on novel methods for synthesizing ethyl 4-chloroquinazoline-2-carboxylate and its derivatives. These methods include ultrasound-promoted synthesis, which has been noted for its regioselectivity and moderate yield in producing antibacterial agents (Balaji et al., 2013), and microwave-assisted synthesis using aluminum metal as a catalyst, proving efficient in yield and reaction time (Bao-an, 2012).

Safety And Hazards

Ethyl 4-chloroquinazoline-2-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information indicates a warning signal word, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

ethyl 4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJSODACDWUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392838
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinazoline-2-carboxylate

CAS RN

34632-69-4
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.18 g (10 mmol) of 2-ethoxycarbonylquinazolin-4-one was suspended in 20 ml of phosphorus oxychloride. The mixture was refluxed for one hour, and the solvent was removed by rotary evaporation. The resulting residue was dissolved in ethyl acetate, and the obtained solution was washed with saturated sodium bicarbonate solution three times, dried over anhydrous sodium sulfate, filtered, and evaporated to give 2.13 g (90% mmol) of 2-ethoxycarbonyl-4-chloroquinazoline as a pale-yellow solid. LC/MS (m/z) 237 (M+1)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloroquinazoline-2-carboxylate
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Ethyl 4-chloroquinazoline-2-carboxylate
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Ethyl 4-chloroquinazoline-2-carboxylate

Citations

For This Compound
1
Citations
M Since, O Khoumeri, P Verhaeghe, M Maillard-Boyer… - Tetrahedron letters, 2011 - Elsevier
… Only traces of the substitution products were isolated from ethyl 4-chloroquinazoline-2-carboxylate 17 (Table 2, entry 11). Finally, quinazoline 18 (R 2 …
Number of citations: 12 www.sciencedirect.com

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